Sauvagine

Description

Properties

IUPAC Name |

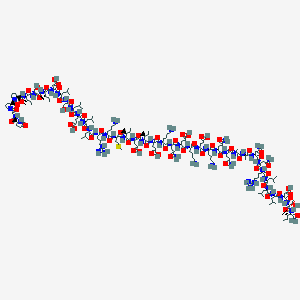

(4S)-5-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S,3S)-2-[[(2S)-3-hydroxy-2-[[(2S,3S)-3-methyl-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C202H346N56O63S/c1-29-103(20)156(162(212)283)251-199(320)161(110(27)261)256-191(312)137(92-155(281)282)247-186(307)132(87-101(16)17)243-185(306)131(86-100(14)15)242-183(304)129(84-98(10)11)239-172(293)116(51-43-78-218-202(215)216)228-188(309)135(90-146(211)266)246-189(310)134(89-145(210)265)238-164(285)109(26)220-163(284)108(25)221-166(287)118(54-63-142(207)262)229-173(294)119(55-64-143(208)263)230-167(288)111(46-34-38-73-203)224-175(296)121(58-67-149(269)270)232-169(290)113(48-36-40-75-205)225-176(297)122(59-68-150(271)272)233-174(295)120(56-65-144(209)264)231-168(289)112(47-35-39-74-204)226-177(298)124(61-70-152(275)276)236-195(316)157(104(21)30-2)252-179(300)125(62-71-153(277)278)237-196(317)158(105(22)31-3)253-180(301)126(72-81-322-28)235-170(291)114(49-37-41-76-206)223-171(292)115(50-42-77-217-201(213)214)227-181(302)127(82-96(6)7)241-184(305)130(85-99(12)13)240-178(299)123(60-69-151(273)274)234-182(303)128(83-97(8)9)245-192(313)138(94-259)249-187(308)133(88-102(18)19)244-190(311)136(91-154(279)280)248-197(318)159(106(23)32-4)254-193(314)139(95-260)250-198(319)160(107(24)33-5)255-194(315)140-52-44-80-258(140)200(321)141-53-45-79-257(141)148(268)93-219-165(286)117-57-66-147(267)222-117/h96-141,156-161,259-261H,29-95,203-206H2,1-28H3,(H2,207,262)(H2,208,263)(H2,209,264)(H2,210,265)(H2,211,266)(H2,212,283)(H,219,286)(H,220,284)(H,221,287)(H,222,267)(H,223,292)(H,224,296)(H,225,297)(H,226,298)(H,227,302)(H,228,309)(H,229,294)(H,230,288)(H,231,289)(H,232,290)(H,233,295)(H,234,303)(H,235,291)(H,236,316)(H,237,317)(H,238,285)(H,239,293)(H,240,299)(H,241,305)(H,242,304)(H,243,306)(H,244,311)(H,245,313)(H,246,310)(H,247,307)(H,248,318)(H,249,308)(H,250,319)(H,251,320)(H,252,300)(H,253,301)(H,254,314)(H,255,315)(H,256,312)(H,269,270)(H,271,272)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H4,213,214,217)(H4,215,216,218)/t103-,104-,105-,106-,107-,108-,109-,110+,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,156-,157-,158-,159-,160-,161-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCVKEBXPLEGOY-ZLFMSJRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@@H]3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C202H346N56O63S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10225449 | |

| Record name | Sauvagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

4599 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74434-59-6 | |

| Record name | Sauvagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074434596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sauvagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the origin of the peptide Sauvagine

An In-depth Technical Guide on the Origin of the Peptide Sauvagine

Introduction

Sauvagine is a naturally occurring polypeptide first discovered in the 1980s.[1] It belongs to the corticotropin-releasing factor (CRF) family of neuropeptides, which play crucial roles in the stress response and homeostasis.[2][3] This peptide is structurally and functionally related to mammalian peptides such as corticotropin-releasing hormone (CRH) and urocortins, as well as urotensin I found in fish.[2][4] Its potent and diverse pharmacological activities, including profound effects on the cardiovascular, renal, and endocrine systems, have made it a subject of significant scientific interest.[5][6] This document provides a comprehensive overview of the origin, discovery, biochemical properties, and mechanism of action of Sauvagine, intended for researchers, scientists, and professionals in drug development.

Discovery and Isolation

Sauvagine was originally isolated from the skin of the South American frog, Phyllomedusa sauvagei.[1][2][5][7] The skin of amphibians is a rich source of bioactive peptides, often serving as a chemical defense mechanism.[8][9] Initial investigations into the methanol (B129727) extracts of P. sauvagei skin revealed a substance with potent hypotensive and antidiuretic effects in rats.[1][6] This led to the purification and characterization of the active polypeptide, which was named Sauvagine.[1] Further studies have identified Sauvagine in the skin of several other Phyllomedusa species.[6] A related peptide, PD-sauvagine, was later discovered in the skin secretions of the Mexican giant leaf frog, Pachymedusa dacnicolor.[10]

Biochemical Characterization

Sauvagine is a 40-amino-acid peptide with a molecular weight of 4596 Da.[1][2][3] Its primary structure is characterized by a pyroglutamic acid (pGlu) residue at the N-terminus and an amidated isoleucine residue at the C-terminus.[2][5] These modifications are common in bioactive peptides and contribute to their stability and activity.

Table 1: Biochemical Properties of Sauvagine

| Property | Description | Reference |

| Source Organism | Phyllomedusa sauvagei (frog) | [1][2][5] |

| Family | Corticotropin-Releasing Factor (CRF) | [2][3] |

| Length | 40 amino acid residues | [1][2] |

| Molecular Weight | 4596 Da | [3] |

| N-terminus | Pyroglutamic acid (pGlu) | [2][5] |

| C-terminus | Amidation (-NH2) | [2][5] |

| Amino Acid Sequence | pGlu-Gly-Pro-Pro-Ile-Ser-Ile-Asp-Leu-Ser-Leu-Glu-Leu-Leu-Arg-Lys-Met-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-NH2 | [3][5] |

Mechanism of Action and Physiological Effects

Sauvagine exerts its biological effects by interacting with CRF receptors, specifically CRFR1 and CRFR2.[2][4] These G protein-coupled receptors are key components of the hypothalamic-pituitary-adrenal (HPA) axis, the central stress response system.[4][11] Binding of Sauvagine to these receptors initiates a signaling cascade that leads to a variety of physiological responses.

Signaling Pathway

The binding of Sauvagine to CRF receptors, primarily in the anterior pituitary, stimulates the synthesis and release of adrenocorticotropic hormone (ACTH).[3] ACTH then acts on the adrenal glands to stimulate the production of glucocorticoids, such as cortisol. This pathway is central to the body's response to stress.

References

- 1. Isolation and amino acid composition of sauvagine. An active polypeptide from methanol extracts of the skin of the South American frog Phyllomedusa sauvagei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sauvagine - Wikipedia [en.wikipedia.org]

- 3. Sauvagine, frog - Echelon Biosciences [echelon-inc.com]

- 4. Residue 17 of Sauvagine Cross-links to the First Transmembrane Domain of Corticotropin-releasing Factor Receptor 1 (CRFR1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amino acid composition and sequence analysis of sauvagine, a new active peptide from the skin of Phyllomedusa sauvagei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sauvagine, a new polypeptide from Phyllomedusa sauvagei skin. Occurrence in various Phyllomedusa species and pharmacological actions on rat blood pressure and diuresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. abbiotec.com [abbiotec.com]

- 8. uol.de [uol.de]

- 9. pure.qub.ac.uk [pure.qub.ac.uk]

- 10. PD-sauvagine: a novel sauvagine/corticotropin releasing factor analogue from the skin secretion of the Mexican giant leaf frog, Pachymedusa dacnicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A sauvagine/corticotropin-releasing factor receptor expressed in heart and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Sauvagine: A Technical Guide to its Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sauvagine, a 40-amino acid neuropeptide originally isolated from the skin of the South American frog Phyllomedusa sauvagii, has garnered significant scientific interest due to its potent and diverse biological activities. As a member of the corticotropin-releasing factor (CRF) family of peptides, sauvagine exerts profound effects on the endocrine, cardiovascular, gastrointestinal, and central nervous systems. This technical guide provides a comprehensive overview of the discovery and history of sauvagine, detailing its isolation, purification, and sequencing. Furthermore, it presents a compilation of its key physiological effects with supporting quantitative data, outlines the experimental protocols used to elucidate its functions, and visualizes its primary signaling pathway. This document serves as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of sauvagine and its analogs.

Discovery and History

The discovery of sauvagine is credited to the Italian scientist Vittorio Erspamer and his colleagues, who were pioneers in the study of active peptides from amphibian skin.[1][2][3][4] In the late 1970s and early 1980s, their research on the skin extracts of the frog Phyllomedusa sauvagii led to the identification of a novel polypeptide with potent hypotensive and antidiuretic effects.[5][6] This peptide was named "sauvagine" after the species from which it was isolated.[6] Subsequent studies revealed its amino acid sequence and its structural homology to the mammalian corticotropin-releasing factor (CRF), establishing it as a member of the CRF family of peptides.[7][8] This discovery opened up new avenues for research into the physiological roles of CRF-related peptides and their receptors in both amphibians and mammals.

Timeline of Key Discoveries

| Year | Discovery | Key Researchers |

| 1980 | Initial isolation and pharmacological characterization of sauvagine from Phyllomedusa sauvagii skin, demonstrating its hypotensive and antidiuretic effects. | V. Erspamer et al. |

| 1981 | Determination of the complete 40-amino acid sequence of sauvagine. | P.C. Montecucchi & A. Henschen |

| 1982 | Recognition of the structural and functional similarities between sauvagine and corticotropin-releasing factor (CRF). | M.R. Brown et al. |

| 1990s | Elucidation of sauvagine's interaction with CRF receptor subtypes 1 and 2 (CRF1 and CRF2). | Various Researchers |

| 2011 | Identification of a second naturally occurring sauvagine analog, PD-sauvagine, from the frog Pachymedusa dacnicolor. | Chen et al. |

Physicochemical Properties and Structure

Sauvagine is a 40-amino acid peptide with a pyroglutamic acid at the N-terminus and an amidated C-terminus.[8] Its primary structure is as follows:

pGlu-Gly-Pro-Pro-Ile-Ser-Ile-Asp-Leu-Ser-Leu-Glu-Leu-Leu-Arg-Lys-Met-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-NH₂[8]

| Property | Value |

| Amino Acid Residues | 40 |

| Molecular Weight | ~4600 Da |

| N-terminus | Pyroglutamic acid (pGlu) |

| C-terminus | Amidation |

| Family | Corticotropin-releasing factor (CRF) |

Experimental Protocols

Isolation and Purification of Sauvagine from Phyllomedusa sauvagii Skin

The original method for isolating sauvagine involves a multi-step process to extract and purify the peptide from the frog's skin.

Methodology:

-

Skin Collection and Extraction: Fresh skin from Phyllomedusa sauvagii is collected and immediately homogenized in methanol (B129727) to extract the peptides.[6]

-

Initial Purification: The methanol extract is subjected to dialysis to remove small molecules, followed by precipitation with ethanol (B145695) and acetone (B3395972) to concentrate the peptides.[6]

-

Chromatographic Separation: The resulting precipitate is further purified through a series of chromatographic steps, including gel filtration and ion-exchange chromatography, to separate sauvagine from other components.[6]

-

Final Purification: The final purification is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC), yielding highly purified sauvagine.

-

Lyophilization: The purified peptide is then lyophilized to obtain a stable powder.

Amino Acid Sequencing

The primary structure of sauvagine was determined using automated Edman degradation.

Methodology:

-

N-terminal Deblocking: The N-terminal pyroglutamic acid is enzymatically or chemically removed to allow for Edman degradation.[8]

-

Automated Edman Degradation: The peptide is subjected to sequential rounds of Edman degradation in an automated sequencer. In each cycle, the N-terminal amino acid is cleaved and released as a phenylthiohydantoin (PTH)-amino acid derivative.[8]

-

PTH-Amino Acid Identification: The released PTH-amino acids are identified by HPLC.[8]

-

Fragmentation and Sequencing: To confirm the sequence and overcome limitations of sequencing long peptides, the peptide is cleaved into smaller fragments using chemical or enzymatic methods (e.g., cyanogen (B1215507) bromide cleavage at methionine residues). These fragments are then sequenced individually.[8]

-

Sequence Assembly: The sequences of the overlapping fragments are assembled to deduce the complete amino acid sequence of sauvagine.[8]

Receptor Binding Assay

The affinity of sauvagine for its receptors is determined using radioligand binding assays.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing CRF receptors (e.g., HEK293 cells transfected with CRF1 or CRF2 receptors).

-

Radioligand Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [¹²⁵I]Tyr-sauvagine) in the presence of varying concentrations of unlabeled sauvagine.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed to determine the inhibitory constant (Ki) of sauvagine, which reflects its binding affinity for the receptor.

Biological Activities and Quantitative Data

Sauvagine exhibits a wide range of biological activities, primarily through its interaction with CRF1 and CRF2 receptors.

Cardiovascular Effects

Sauvagine is a potent hypotensive agent, causing a significant and sustained decrease in blood pressure.[5] This effect is accompanied by tachycardia.[5]

| Parameter | Species | Dose | Route of Administration | Effect |

| Mean Arterial Pressure | Rat | 1 µg/kg | Intravenous | Significant and long-lasting decrease |

| Heart Rate | Rat | 1 µg/kg | Intravenous | Increase (tachycardia) |

Endocrine Effects

Sauvagine stimulates the release of adrenocorticotropic hormone (ACTH) and β-endorphin from the pituitary gland.[9]

| Parameter | Species | Dose | Effect |

| ACTH Release | Rat | 1 µg/kg | Potent stimulation |

| β-endorphin Release | Rat | 1 µg/kg | Potent stimulation |

Renal and Gastrointestinal Effects

Sauvagine exhibits a potent antidiuretic effect, reducing urine output.[5] It also inhibits gastric acid secretion and gastric emptying.[10]

| Parameter | Species | Dose | Route of Administration | Effect |

| Urine Output | Rat | 1 µg/kg | Intravenous | Significant decrease |

| Gastric Acid Secretion | Rat | 10 µg/kg | Subcutaneous | Inhibition |

| Gastric Emptying | Rat | 10 µg/kg | Subcutaneous | Delay |

Central Nervous System Effects

When administered centrally, sauvagine can induce hypothermia.[11]

| Parameter | Species | Dose | Route of Administration | Effect |

| Body Temperature | Rat | 1 µg | Intracerebroventricular | Decrease (hypothermia) |

Receptor Binding Affinities

Sauvagine binds with high affinity to both CRF1 and CRF2 receptors.

| Receptor Subtype | Ligand | Ki (nM) |

| CRF1 | Sauvagine | 1-10 |

| CRF2 | Sauvagine | 0.1-1 |

Signaling Pathway

Sauvagine exerts its cellular effects by binding to and activating CRF receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

Pathway Description:

-

Ligand Binding: Sauvagine binds to the extracellular domain of a CRF receptor (CRF1 or CRF2).

-

G-protein Activation: This binding induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric G-protein (primarily Gs).

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Downstream Effects: Activated PKA phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which in turn modulates gene expression and leads to the ultimate cellular response.

Conclusion and Future Directions

Sauvagine remains a peptide of significant interest in pharmacology and drug development. Its potent and multifaceted biological activities, mediated through the CRF receptor system, highlight its potential as a lead compound for the development of novel therapeutics. Future research will likely focus on the development of sauvagine analogs with enhanced receptor selectivity and improved pharmacokinetic profiles for the treatment of a variety of disorders, including cardiovascular diseases, gastrointestinal motility disorders, and stress-related conditions. The detailed understanding of its structure, function, and signaling pathways, as outlined in this guide, provides a solid foundation for these future endeavors.

References

- 1. Sauvagine: effects on thermoregulation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PD-sauvagine: a novel sauvagine/corticotropin releasing factor analogue from the skin secretion of the Mexican giant leaf frog, Pachymedusa dacnicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of [125I]sauvagine binding to CRH2 receptors: membrane homogenate and autoradiographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of sauvagine on gastric emptying in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amino acid composition and sequence analysis of sauvagine, a new active peptide from the skin of Phyllomedusa sauvagei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Studies of the role of endothelium-dependent nitric oxide release in the sustained vasodilator effects of corticotrophin releasing factor and sauvagine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation and amino acid composition of sauvagine. An active polypeptide from methanol extracts of the skin of the South American frog Phyllomedusa sauvagei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Corticotropin-releasing factor signaling and visceral response to stress - PMC [pmc.ncbi.nlm.nih.gov]

The Amphibian Peptide Sauvagine: A Technical Guide on its Sequence, Signaling, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the amino acid sequence, signaling pathways, and experimental methodologies related to Phyllomedusa sauvagii sauvagine. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.

Amino Acid Sequence of Sauvagine

Sauvagine, a polypeptide isolated from the skin of the South American frog Phyllomedusa sauvagii, is a 40-amino acid peptide.[1] Its primary structure has been determined through automated liquid-phase sequencing procedures. The complete amino acid sequence is as follows:

Pyr-Gly-Pro-Pro-Ile-Ser-Ile-Asp-Leu-Ser-Leu-Glu-Leu-Leu-Arg-Lys-Met-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-NH2 [1]

Of note, the N-terminus is blocked by a pyroglutamic acid (Pyr) residue, and the C-terminus is amidated.[1]

Signaling Pathways of Sauvagine

Sauvagine exerts its physiological effects primarily through interaction with corticotropin-releasing factor (CRF) receptors, specifically CRF1 and CRF2 receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation, trigger downstream intracellular signaling cascades.

The binding of sauvagine to CRF receptors leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response.

Additionally, sauvagine has been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway in cells expressing CRF2(a) receptors. This involves the phosphorylation of p44/42-MAP kinase (also known as Erk1/2).

Below is a diagram illustrating the primary signaling pathway of sauvagine.

Quantitative Data

Cardiovascular Effects

Sauvagine administration in anesthetized dogs has been shown to produce a dose-dependent hypotensive effect, with a more pronounced impact on diastolic pressure. This is primarily due to the dilatation of the superior and inferior mesenteric arteries.

| Dose (ng/kg/min) | Mean Arterial Pressure (mmHg) | Heart Rate (beats/min) | Mesenteric Blood Flow (% of control) |

| 3 | ↓ | No significant change | ↑ up to 200% |

| 5 | ↓↓ | No significant change | ↑ up to 300% |

| 10 | ↓↓↓ | No significant change | ↑ up to 400%[2] |

Table 1: Dose-dependent cardiovascular effects of intravenous sauvagine infusion in anesthetized dogs. The arrows indicate a decrease (↓) in mean arterial pressure and an increase (↑) in mesenteric blood flow.

Adenylyl Cyclase Activity

Sauvagine stimulates adenylyl cyclase activity in cells expressing CRF receptors. The potency of this stimulation can be quantified by determining the half-maximal effective concentration (EC50).

| Cell Line | Receptor Expressed | Agonist | EC50 (nM) |

| HEK293 | CRF1 | Tyr0-sauvagine | 1.2 ± 0.2 |

| CHO | CRF2α | Tyr0-sauvagine | 0.5 ± 0.1 |

Table 2: EC50 values for Tyr0-sauvagine-stimulated cAMP accumulation in different cell lines expressing CRF receptors.

Experimental Protocols

Isolation and Purification of Sauvagine from Phyllomedusa sauvagii Skin

The following protocol outlines the general steps for the isolation and purification of sauvagine:

-

Extraction: Methanol extraction of fresh or lyophilized skin from Phyllomedusa sauvagii.

-

Dialysis: The crude extract is dialyzed against distilled water to remove small molecules.

-

Precipitation: The dialyzed extract is subjected to precipitation with ethanol (B145695) and acetone (B3395972) to concentrate the peptides.

-

Gel Filtration Chromatography: The precipitate is redissolved and applied to a gel filtration column (e.g., Sephadex G-25) to separate molecules based on size. Fractions are collected and assayed for biological activity.

-

Ion-Exchange Chromatography: Active fractions from gel filtration are further purified using ion-exchange chromatography (e.g., CM-cellulose or DEAE-cellulose) to separate peptides based on their charge. A salt gradient is typically used for elution.

-

High-Performance Liquid Chromatography (HPLC): The final purification step involves reverse-phase HPLC to obtain highly purified sauvagine.

Below is a workflow diagram for the isolation and purification process.

References

The Three-Dimensional Structure of Sauvagine: A Technical Guide for Researchers

Abstract

Sauvagine, a 40-amino acid neuropeptide originally isolated from the skin of the South American frog Phyllomedusa sauvagei, is a member of the corticotropin-releasing factor (CRF) family of peptides. It exhibits high sequence homology with CRF and urotensin I and functions as a potent agonist for CRF receptors 1 and 2 (CRF1 and CRF2). This technical guide provides an in-depth analysis of the three-dimensional structure of Sauvagine, based on available biophysical data. It details the experimental methodologies used for its structural characterization, presents quantitative data on its secondary structure, and elucidates the signaling pathways activated upon its binding to CRF receptors. This document is intended for researchers, scientists, and drug development professionals working with Sauvagine and related peptides.

Introduction

Sauvagine is a pleiotropic peptide hormone with a range of physiological effects, including profound influences on the cardiovascular, endocrine, and central nervous systems.[1] Its biological actions are mediated through its interaction with two G-protein coupled receptors, CRF1 and CRF2. A thorough understanding of Sauvagine's three-dimensional structure is paramount for elucidating its structure-function relationships, designing potent and selective analogs, and developing novel therapeutics targeting the CRF system.

While a high-resolution crystal or NMR structure of Sauvagine has not been deposited in public databases, its conformational properties have been investigated using circular dichroism (CD) spectroscopy and predictive computational methods.[2] These studies reveal a flexible peptide that adopts a defined secondary structure, particularly in membrane-mimicking environments.

Primary and Secondary Structure of Sauvagine

The primary structure of Sauvagine consists of 40 amino acid residues.

Table 1: Amino Acid Sequence of Sauvagine

| Position | Amino Acid | Position | Amino Acid | Position | Amino Acid | Position | Amino Acid |

| 1 | pGlu | 11 | Leu | 21 | Gln | 31 | Asn |

| 2 | Gly | 12 | Ser | 22 | Glu | 32 | Asn |

| 3 | Pro | 13 | Leu | 23 | Lys | 33 | Arg |

| 4 | Pro | 14 | Glu | 24 | Gln | 34 | Leu |

| 5 | Ile | 15 | Leu | 25 | Glu | 35 | Leu |

| 6 | Ser | 16 | Leu | 26 | Lys | 36 | Leu |

| 7 | Ile | 17 | Arg | 27 | Glu | 37 | Asp |

| 8 | Asp | 18 | Lys | 28 | Lys | 38 | Thr |

| 9 | Leu | 19 | Met | 29 | Gln | 39 | Ile |

| 10 | Ser | 20 | Ile | 30 | Ala | 40 | Ile-NH2 |

Note: The N-terminus is modified with a pyroglutamic acid (pGlu) and the C-terminus is amidated.

Circular dichroism studies have indicated that Sauvagine has a propensity to form an α-helical structure, particularly in a hydrophobic environment, which is thought to mimic the lipid bilayer of a cell membrane.[2] In an aqueous solution, the peptide exhibits a more random coil conformation.[2]

Table 2: Predicted Secondary Structure Content of Sauvagine in Different Solvents

| Solvent | α-Helix (%) | β-Sheet (%) | β-Turn (%) | Random Coil (%) |

| Water | Low | Significant | Present | Predominant |

| Trifluoroethanol (TFE) | High | Low | Present | Low |

Data derived from circular dichroism spectroscopy and Chou-Fasman predictive analysis.[2]

The analysis suggests a long internal α-helix spanning approximately 25 residues, connected by a turn region to a C-terminal β-sheet.[2] A helical wheel projection of the putative helical region reveals an amphipathic character, with distinct hydrophobic and hydrophilic faces.[2] This amphiphilicity is a common feature of many peptide hormones and is crucial for their interaction with cell membranes.

Experimental Protocols

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure content of Sauvagine in different solvent environments.

Methodology:

-

Sample Preparation: Synthetic Sauvagine peptide is dissolved in an aqueous buffer (e.g., phosphate (B84403) buffer) and in a hydrophobic solvent, typically 2,2,2-trifluoroethanol (B45653) (TFE), which is known to promote helix formation in peptides.[2]

-

Spectra Acquisition: CD spectra are recorded on a spectropolarimeter. The measurements are performed in the far-UV region (typically 190-250 nm) at a controlled temperature.

-

Data Analysis: The raw CD data (ellipticity) is converted to mean residue ellipticity [θ]. The percentage of each secondary structure element (α-helix, β-sheet, β-turn, and random coil) is then estimated by deconvolution of the experimental spectra using established algorithms, often in conjunction with predictive methods.

Secondary Structure Prediction

Objective: To predict the secondary structure of Sauvagine based on its amino acid sequence.

Methodology:

-

Algorithm Selection: The Chou-Fasman method, an empirical technique, was historically used for this purpose.[2] This method relies on the statistical propensity of individual amino acids to be in an α-helix, β-sheet, or β-turn.

-

Parameterization: Each amino acid in the Sauvagine sequence is assigned a set of conformational parameters based on its known frequencies in these secondary structures from a database of solved protein structures.

-

Prediction: The algorithm identifies nucleation sites for helices and sheets and extends them until a termination sequence is encountered.

Signaling Pathways of Sauvagine

Sauvagine exerts its biological effects by binding to and activating CRF1 and CRF2 receptors. The primary signaling cascade initiated by the activation of these Gs-coupled receptors is the adenylyl cyclase pathway. There is also evidence for the involvement of the mitogen-activated protein kinase (MAPK) / extracellular signal-regulated kinase (ERK) pathway.

Upon binding of Sauvagine to either CRF1 or CRF2, the associated Gs protein is activated. The α-subunit of the Gs protein dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein) in the nucleus, leading to the modulation of target gene expression and ultimately, a physiological response. The activation of the MAPK/ERK pathway can also contribute to the phosphorylation of transcription factors and regulate gene expression.

Conclusion

The three-dimensional structure of Sauvagine is characterized by a flexible conformation that adopts a significant α-helical content in hydrophobic environments. This amphipathic helical structure is likely crucial for its interaction with the cell membrane and subsequent binding to CRF receptors. The activation of these receptors primarily triggers the adenylyl cyclase signaling cascade, leading to a wide range of physiological effects. Further high-resolution structural studies, such as those employing NMR spectroscopy in membrane-mimetic environments, would provide more detailed insights into the precise conformation of Sauvagine and its interactions with its receptors, paving the way for the rational design of novel therapeutics.

References

- 1. Surface properties of an amphiphilic peptide hormone and of its analog: corticotropin-releasing factor and sauvagine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural homology of corticotropin-releasing factor, sauvagine, and urotensin I: circular dichroism and prediction studies - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sauvagine peptide family, originally isolated from amphibian skin, represents a crucial component of the broader corticotropin-releasing factor (CRF) system of neuropeptides. This technical guide provides a comprehensive overview of sauvagine and its cognate peptides, including the urocortins and urotensin I. It details their structural relationships, binding affinities for CRF receptors, and the intricate signaling pathways they modulate. Furthermore, this document offers detailed experimental protocols for key assays used in their study and presents quantitative data in a structured format to facilitate comparative analysis. Visual diagrams of signaling cascades and experimental workflows are provided to enhance understanding of the complex biological roles of these peptides and their potential as therapeutic targets.

Introduction

Sauvagine is a 40-amino acid neuropeptide originally isolated from the skin of the South American frog, Phyllomedusa sauvagii.[1][2][3] It is a member of the corticotropin-releasing factor (CRF) family of peptides, which are key regulators of the stress response and various other physiological processes.[1][4] This family includes mammalian peptides such as CRF, urocortin I, urocortin II, and urocortin III, as well as the fish peptide urotensin I.[1][5][6] These peptides exert their effects by binding to two main G protein-coupled receptors: the type 1 CRF receptor (CRF1R) and the type 2 CRF receptor (CRF2R).[1]

Sauvagine and its related peptides have garnered significant interest due to their diverse biological activities, which include modulation of the hypothalamic-pituitary-adrenal (HPA) axis, cardiovascular effects, and influence on the central nervous system.[4][7][8][9] Their distinct receptor binding profiles and tissue-specific expression patterns make them attractive targets for the development of novel therapeutics for a range of disorders, including anxiety, depression, and cardiovascular diseases.

This guide aims to provide a detailed technical resource for researchers and drug development professionals working with the sauvagine peptide family and related neuropeptides.

The Sauvagine Peptide Family and Related Neuropeptides: A Comparative Overview

The CRF family of peptides shares a significant degree of sequence homology, which underlies their ability to bind to CRF receptors. However, subtle differences in their primary structures result in varied receptor affinities and selectivities, leading to distinct biological functions.

Peptide Structures

The primary amino acid sequences of key members of the sauvagine and CRF family are presented below.

-

Sauvagine (from Phyllomedusa sauvagii): pGlu-Gly-Pro-Pro-Ile-Ser-Ile-Asp-Leu-Ser-Leu-Glu-Leu-Leu-Arg-Lys-Met-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-NH2[10][11]

-

Human/Rat Corticotropin-Releasing Factor (h/rCRF): A 41-amino acid peptide that is the primary ligand for CRF1R.

-

Urocortin I: A 40-amino acid peptide that binds with high affinity to both CRF1R and CRF2R.[5]

-

Urocortin II: A 38-amino acid peptide that is a selective agonist for CRF2R.

-

Urocortin III: A 38-amino acid peptide that is also a selective agonist for CRF2R.[6]

-

Urotensin I: A 41-amino acid peptide from fish that shows high homology to CRF.[5]

Quantitative Data: Receptor Binding Affinities and Functional Potencies

The interaction of sauvagine and related neuropeptides with CRF receptors has been extensively characterized using radioligand binding assays and functional assays measuring second messenger production (e.g., cAMP). The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinities (Ki, nM) of Sauvagine and Related Peptides for CRF Receptors

| Peptide | CRF1 Receptor (Ki, nM) | CRF2 Receptor (Ki, nM) |

| Sauvagine | 1.0 - 10.0 | 0.1 - 1.0 |

| h/rCRF | 2.0 - 15.0 | 100 - 500 |

| Urocortin I | 0.5 - 5.0 | 0.5 - 5.0 |

| Urocortin II | >1000 | 1.0 - 10.0 |

| Urocortin III | >1000 | 1.0 - 10.0 |

Note: Ki values can vary between studies depending on the experimental conditions, such as the cell line, radioligand, and assay buffer used. The values presented here are representative ranges.

Table 2: Functional Potencies (EC50, nM) of Sauvagine and Related Peptides in cAMP Accumulation Assays

| Peptide | CRF1 Receptor (EC50, nM) | CRF2 Receptor (EC50, nM) |

| Sauvagine | 0.1 - 1.0 | 0.05 - 0.5 |

| h/rCRF | 0.1 - 1.0 | 10 - 100 |

| Urocortin I | 0.1 - 1.0 | 0.1 - 1.0 |

| Urocortin II | >100 | 0.1 - 1.0 |

| Urocortin III | >100 | 0.5 - 5.0 |

Note: EC50 values represent the concentration of the peptide that elicits 50% of the maximal response and can vary based on the cell line and assay conditions.

Signaling Pathways

Upon binding to their cognate receptors, sauvagine and related neuropeptides activate intracellular signaling cascades that mediate their diverse physiological effects. The primary signaling pathway involves the activation of Gs proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

In addition to the canonical Gs-cAMP-PKA pathway, CRF receptors can also couple to other G proteins, such as Gq/11, leading to the activation of Phospholipase C (PLC). PLC activation results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), respectively. Furthermore, CRF receptor activation has been shown to engage the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

References

- 1. Targeting urocortin signaling pathways to enhance cardioprotection: is it time to move from bench to bedside? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of a Pachymedusa dacnicolor–Sauvagine Analog as a New High-Affinity Radioligand for Corticotropin-Releasing Factor Receptor Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Urocortin 2 promotes hypertrophy and enhances skeletal muscle function through cAMP and insulin/IGF-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Structural and Functional Insights into CRF Peptides and Their Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Corticotropin-releasing factor receptors and stress-related alterations of gut motor function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]

Physiological Functions of Sauvagine in Amphibians: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sauvagine, a 40-amino acid peptide originally isolated from the skin of the South American frog, Phyllomedusa sauvagei, is a member of the corticotropin-releasing factor (CRF) family of neuropeptides. While extensively studied in mammalian models, its physiological roles in the amphibians from which it originates are a subject of ongoing research. This technical guide provides a comprehensive overview of the known physiological functions of sauvagine in amphibians, with a focus on its endocrine and nervous system effects. The document summarizes key quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through Graphviz diagrams to facilitate a deeper understanding for research and drug development professionals.

Endocrine Functions

Sauvagine plays a significant role in the amphibian endocrine system, primarily through its interaction with the hypothalamic-pituitary-interrenal (HPI) axis, which is homologous to the mammalian hypothalamic-pituitary-adrenal (HPA) axis. Its actions are crucial in the regulation of metamorphosis and the stress response.

Regulation of Metamorphosis

Sauvagine, along with other CRF-related peptides, is a potent stimulator of the pituitary-thyroid axis in amphibians, thereby accelerating metamorphosis.[1][2] This process is critical for the transition from an aquatic larval stage to a terrestrial or semi-aquatic adult form.

Key Effects:

-

Stimulation of Thyrotropin (TSH) Release: Sauvagine acts directly on the anterior pituitary gland to enhance the release of TSH.[1]

-

Increased Plasma Thyroxine: The surge in TSH stimulates the thyroid gland to produce and release thyroxine (T4), the primary hormone driving metamorphic changes.[1][2]

-

Acceleration of Metamorphic Climax: Chronic administration of sauvagine to tadpoles has been shown to significantly decrease the time to reach metamorphic climax.[1][2]

Signaling Pathway:

The stimulatory effect of sauvagine on TSH release is mediated through the corticotropin-releasing factor receptor type 2 (CRF2).[1]

Regulation of Proopiomelanocortin (POMC) Biosynthesis

In amphibians like Xenopus laevis, sauvagine is involved in regulating the biosynthesis of proopiomelanocortin (POMC) in the intermediate pituitary.[3] POMC is a precursor protein that is cleaved to produce several biologically active peptides, including alpha-melanophore-stimulating hormone (α-MSH), which is crucial for skin color adaptation.

Key Effects:

-

Stimulation of POMC Synthesis: Sauvagine treatment of neurointermediate lobes from white-adapted Xenopus laevis has been shown to increase the incorporation of radioactive amino acids into the POMC protein, indicating a stimulation of its biosynthesis.[3]

-

Counteraction of Inhibitory Signals: This stimulatory effect can partially counteract the inhibitory effects of neuropeptide Y (NPY) on POMC biosynthesis.[3]

Quantitative Data on POMC Biosynthesis:

| Treatment Condition (in NPY-inhibited lobes of white-adapted Xenopus laevis) | Duration of Treatment | POMC Biosynthesis Level (% of control) |

| Sauvagine | 24 hours | 62.5% |

| Sauvagine | 3 days | 36.2% |

Data extracted from Dotman et al., 1997.[3]

Nervous System Functions

Sauvagine and its related peptides also exert significant effects on the central nervous system of amphibians, influencing feeding behavior.

Regulation of Food Intake

In adult bullfrogs (Rana catesbeiana), corticotropin-releasing factor (CRF), a close relative of sauvagine, has been shown to have an anorexigenic effect, meaning it inhibits food intake.[4] Given the high homology and shared receptor interactions, it is plausible that sauvagine has a similar function.

Key Effects:

-

Inhibition of Feeding: Intracerebroventricular (ICV) administration of CRF significantly decreases food consumption in adult bullfrogs.[4]

-

Receptor-Mediated Action: This anorexigenic effect is blocked by a CRF receptor antagonist, indicating a receptor-mediated signaling pathway in the brain.[4]

Cardiovascular and Renal Functions

Direct experimental evidence for the physiological functions of sauvagine on the cardiovascular and renal systems in amphibians is limited in the current scientific literature. However, studies on mammalian models provide insights into its potential effects, which may serve as a basis for future research in amphibians.

Observations in Mammalian Models:

-

Cardiovascular System: In rats and dogs, sauvagine induces a potent and long-lasting hypotensive effect (lowering of blood pressure), accompanied by tachycardia (increased heart rate) and vasodilation, particularly in the mesenteric vascular bed.[5][6][7]

-

Renal System: In hydrated rats, sauvagine causes intense antidiuresis (reduction in urine volume), which is likely a consequence of the induced hypotension leading to a decrease in the glomerular filtration rate (GFR) and an increase in tubular sodium reabsorption.[6]

Experimental Protocols

The following are summaries of key experimental methodologies cited in the literature for studying the effects of sauvagine and related peptides in amphibians.

In Vitro Pituitary Cell Culture for TSH Release Assay

This protocol is used to assess the direct effect of sauvagine on TSH secretion from pituitary cells.[1]

In Vivo Tadpole Metamorphosis Assay

This protocol is employed to evaluate the effect of sauvagine on the rate of metamorphosis.[2]

-

Animal Model: Tadpoles of an anuran species (e.g., Scaphiopus hammondii or Rana catesbeiana) at a specific developmental stage (e.g., late prometamorphosis).

-

Peptide Administration:

-

Injections: Sauvagine or other peptides are dissolved in a vehicle (e.g., saline) and injected (e.g., intraperitoneally) at regular intervals.

-

Surgical Implantation: For sustained release, peptides can be incorporated into biocompatible pellets (e.g., ELVAX) and surgically implanted.

-

-

Monitoring of Metamorphic Progress:

-

Timing of Metamorphic Climax: Record the time taken to reach key developmental milestones (e.g., front limb emergence).

-

Morphometric Measurements: Regularly measure parameters such as body weight, body length, hind limb length, and tail height.

-

-

Hormone Level Measurement:

-

At specific time points after acute administration, whole-body thyroxine (T4) content can be measured to assess the immediate impact on the thyroid axis.

-

Intracerebroventricular (ICV) Administration for Behavioral Studies

This technique is used to deliver substances directly into the brain to study their central effects, such as on feeding behavior.[4]

-

Animal Model: Adult frogs (e.g., bullfrogs).

-

Anesthesia: Anesthetize the animal to prevent movement and distress.

-

Stereotaxic Surgery: Secure the frog in a stereotaxic apparatus. A small hole is drilled in the skull at precise coordinates to target a specific brain ventricle.

-

Cannula Implantation: A guide cannula is implanted into the ventricle and secured to the skull.

-

Recovery: Allow the animal to recover from surgery.

-

Peptide Infusion: At the time of the experiment, a fine injection needle is inserted into the guide cannula, and a specific volume of the peptide solution is infused directly into the cerebrospinal fluid.

-

Behavioral Observation: Following the infusion, observe and quantify the behavior of interest (e.g., food intake).

Conclusion and Future Directions

Sauvagine is a physiologically active peptide in amphibians with well-established roles in the endocrine control of metamorphosis and the regulation of POMC biosynthesis. Its actions are primarily mediated through CRF receptors, highlighting its integration into the central stress response and developmental pathways. Evidence also points to its involvement in the central regulation of feeding behavior.

While the cardiovascular and renal effects of sauvagine are potent in mammals, further research is required to determine if these functions are conserved in amphibians. Elucidating these roles, along with a more detailed characterization of its signaling pathways in various amphibian tissues, will provide a more complete understanding of its physiological significance. For drug development professionals, the specificity of sauvagine and its analogs for CRF receptor subtypes presents potential opportunities for developing targeted therapeutics.

References

- 1. Involvement of the corticotropin-releasing factor (CRF) type 2 receptor in CRF-induced thyrotropin release by the amphibian pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acceleration of anuran amphibian metamorphosis by corticotropin-releasing hormone-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sauvagine and TRH differentially stimulate proopiomelanocortin biosynthesis in the Xenopus laevis intermediate pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effect of corticotropin-releasing factor on food intake in the bullfrog, Aquarana catesbeiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the biologic actions of corticotropin-releasing factor and sauvagine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sauvagine, a new polypeptide from Phyllomedusa sauvagei skin. Occurrence in various Phyllomedusa species and pharmacological actions on rat blood pressure and diuresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Action of sauvagine on the mesenteric vascular bed of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolutionary Interplay of Sauvagine, Urocortin, and CRF: A Deep Dive into a Neuropeptide Family

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the intricate evolutionary relationship between sauvagine, urocortin, and corticotropin-releasing factor (CRF). These structurally related neuropeptides are pivotal in regulating a vast array of physiological processes, most notably the stress response. Understanding their evolutionary divergence and conserved functional characteristics is paramount for the development of targeted therapeutics for a range of disorders, from anxiety and depression to inflammatory diseases.

Evolutionary Lineage: From a Common Ancestor to Specialized Ligands

The corticotropin-releasing factor (CRF) family of peptides, which includes CRF, urocortins, and sauvagine, originated from a single ancestral peptide.[1][2] Phylogenetic analyses reveal that this ancestral gene underwent duplications and diversifications over evolutionary time, giving rise to the distinct members we see today across vertebrates.[2][3]

Sauvagine, originally isolated from the skin of the frog Phyllomedusa sauvagei, is considered an amphibian ortholog of mammalian urocortin-1.[3][4] Urocortin-1, in turn, is a paralog of CRF. This means that the gene that gave rise to urocortin-1 and sauvagine and the gene for CRF are related through a gene duplication event that occurred early in vertebrate evolution.[2][4]

The CRF family can be broadly divided into two paralogous lineages. One lineage includes CRF itself, which is the principal regulator of the hypothalamic-pituitary-adrenal (HPA) axis.[4] The other lineage encompasses urotensin-I (in fish), sauvagine (in amphibians), and the urocortins (in mammals).[2][4] Further gene duplications within this second lineage led to the emergence of urocortin 2 (Ucn-II) and urocortin 3 (Ucn-III), which exhibit more selective binding to the CRF type 2 receptor.[3]

This evolutionary divergence has resulted in a family of ligands with both overlapping and distinct physiological roles, mediated by their differential affinities for two primary receptor subtypes: the CRF type 1 (CRF1) and type 2 (CRF2) receptors.

Quantitative Receptor Binding Affinities

The functional diversification of sauvagine, urocortin-1, and CRF is reflected in their distinct binding affinities for the CRF1 and CRF2 receptors. These affinities are typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

| Peptide | Receptor Subtype | Binding Affinity (Ki, nM) |

| Sauvagine | CRF1 | ~0.3 |

| CRF2 | ~0.34 | |

| Urocortin-1 | CRF1 | ~0.4 |

| CRF2 | ~0.1 | |

| CRF (human/rat) | CRF1 | ~1.0 - 2.0 |

| CRF2 | ~10 - 20 |

Note: The Ki values presented are approximate and can vary depending on the experimental conditions, such as the cell line, radioligand, and assay buffer used. The data is compiled from multiple sources to provide a comparative overview.

As the table illustrates, sauvagine and urocortin-1 are potent ligands for both CRF1 and CRF2 receptors, with urocortin-1 showing a slight preference for CRF2. In contrast, CRF is a selective agonist for the CRF1 receptor, exhibiting significantly lower affinity for the CRF2 receptor. This receptor selectivity is a key determinant of their distinct physiological effects.

Experimental Protocols

The characterization of the binding affinities and functional activities of these peptides relies on robust in vitro assays. The following are detailed methodologies for two key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., sauvagine, urocortin, CRF) by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective: To determine the Ki of unlabeled peptides for CRF1 and CRF2 receptors.

Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing either human CRF1 or CRF2 receptors.

-

Radioligand: [¹²⁵I]Tyr⁰-Sauvagine or [¹²⁵I]Tyr⁰-ovine CRF.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.

-

Unlabeled Peptides: Sauvagine, Urocortin-1, CRF.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Cell harvester.

-

Gamma counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.

-

Non-specific Binding (NSB): 50 µL of a high concentration (e.g., 1 µM) of unlabeled ligand, 50 µL of radioligand solution, and 100 µL of membrane suspension.

-

Competitive Binding: 50 µL of varying concentrations of the unlabeled test peptide, 50 µL of radioligand solution, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in tubes and measure the radioactivity (counts per minute, CPM) using a gamma counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Evolution and phylogeny of the corticotropin-releasing factor (CRF) family of peptides: expansion and specialization in the vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Corticotropin-Releasing Factor: An Ancient Peptide Family Related to the Secretin Peptide Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Corticotropin-releasing factor family - Wikipedia [en.wikipedia.org]

Sauvagine Receptor Subtypes and Binding Sites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sauvagine and its interaction with corticotropin-releasing factor (CRF) receptors. Sauvagine, a peptide originally isolated from the skin of the frog Phyllomedusa sauvagei, is a potent and broad-spectrum bioactive peptide that has become a critical tool in neurobiology and pharmacology research due to its high affinity for CRF receptors.[1][2] This document details the receptor subtypes, their binding affinities, the experimental protocols used to determine these interactions, and the subsequent intracellular signaling cascades.

Sauvagine and the Corticotropin-Releasing Factor (CRF) Receptor Family

Sauvagine is structurally and functionally related to the mammalian CRF family of peptides, which includes CRF and the urocortins.[3][4] These peptides exert their effects by binding to two main G-protein coupled receptors (GPCRs), the CRF1 receptor (CRF1R) and the CRF2 receptor (CRF2R).[5][6] These receptors are involved in a wide array of physiological processes, including the stress response, cardiovascular function, and gastric motility.[7][8] While CRF binds with higher affinity to CRF1R, sauvagine and urocortin I exhibit high affinity for both receptor subtypes.[6][9] In contrast, urocortins II and III are selective for CRF2R.[10][11]

Receptor Subtypes and Distribution

CRF1 and CRF2 receptors show distinct tissue distribution patterns, suggesting they mediate different physiological functions.[5] CRF1 receptors are predominantly expressed in the central nervous system, including the cortex, cerebellum, and amygdala, as well as in the pituitary gland.[12] CRF2 receptors are also found in the brain but are more prominently expressed in peripheral tissues such as the heart, skeletal muscle, and gastrointestinal tract.[8][13]

Quantitative Binding Affinity Data

The binding affinities of sauvagine and related peptides to CRF receptor subtypes are typically determined through competitive radioligand binding assays. The data, expressed as dissociation constants (Kd), inhibitor constants (Ki), or half-maximal inhibitory concentrations (IC50), provide a quantitative measure of the ligand-receptor interaction. A lower value indicates a higher binding affinity.

| Ligand | Receptor Subtype | Species | Radioligand | Binding Affinity (nM) | Reference |

| [125I]Tyr0-Sauvagine | Human CRF2α | HEK293 Cells | - | Kd = 0.1 - 0.3 | [14] |

| Sauvagine | Human CRF1 | CHO-K1 Cells | [125I]oCRF | Ki = ~1.0 | [15] |

| Sauvagine | Human CRF2α | HEK293 Cells | [125I]Tyr0-Sauvagine | Ki = ~0.2 | [13] |

| Urocortin | Human CRF1 | CHO-K1 Cells | [125I]oCRF | Ki = ~0.5 | [15] |

| Urocortin | Human CRF2α | HEK293 Cells | [125I]Tyr0-Sauvagine | Ki = ~0.2 | [13] |

| r/h-CRF | Human CRF1 | CHO-K1 Cells | [125I]oCRF | Ki = ~2.0 | [15] |

| r/h-CRF | Human CRF2α | HEK293 Cells | [125I]Tyr0-Sauvagine | Ki = ~20 | [13] |

| Urotensin I | Human CRF2α | HEK293 Cells | [125I]Tyr0-Sauvagine | Ki = ~0.1 | [13] |

| (R)-Crinecerfont | Human CRF1 | CHO-K1 or HEK293 cells | [¹²⁵I]oCRF | Ki = ~2.8 | [15] |

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[16] The following is a generalized protocol for a competitive binding assay to determine the affinity of a test compound for CRF receptors.

Materials and Reagents

-

Cell Membranes: Membranes prepared from a stable cell line expressing the human CRF1 or CRF2 receptor (e.g., CHO-K1 or HEK293 cells).[15]

-

Radioligand: A high-affinity radiolabeled ligand, such as [125I]Tyr0-sauvagine or [125I]oCRF.[14][15]

-

Test Compounds: Unlabeled ligands to be assayed for their binding affinity.

-

Binding Buffer: Typically contains 50 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, and 0.1% BSA, at a pH of 7.4.[15]

-

Wash Buffer: Similar to the binding buffer but without BSA.[15]

-

Non-specific Binding Control: A high concentration of a non-radiolabeled CRF ligand (e.g., 1 µM oCRF).[15]

-

Equipment: 96-well microplates, glass fiber filters, a cell harvester, and a scintillation counter.[15]

Experimental Workflow

The following diagram outlines the typical workflow for a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Procedure

-

Membrane Preparation: Thaw frozen cell membranes on ice and homogenize them in ice-cold binding buffer. Determine the protein concentration using a standard protein assay.[15]

-

Assay Setup: In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and competition with varying concentrations of the test compound.[15]

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours) with gentle agitation.[13][15]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.[15]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[15]

-

Detection: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity in a scintillation counter.[15]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration to generate a competition curve. The IC50 value is determined from this curve, and the Ki value can be calculated using the Cheng-Prusoff equation.[16]

Signal Transduction Pathways

Upon binding of sauvagine or other CRF-related peptides, the CRF receptors undergo a conformational change, leading to the activation of intracellular signaling pathways.[17][18] As GPCRs, they primarily couple to G-proteins to initiate a cascade of molecular events.[19][20]

The Adenylyl Cyclase/PKA Pathway

The canonical signaling pathway for both CRF1 and CRF2 receptors involves coupling to a stimulatory G-protein (Gs).[10][12] This activates adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[11][17] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular responses.[17][20]

Caption: The canonical CRF receptor signaling pathway.

Alternative Signaling Pathways

In addition to the primary cAMP pathway, CRF receptors have been shown to couple to other G-proteins and activate alternative signaling cascades, including the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12][20][21] These alternative pathways contribute to the diversity of cellular responses mediated by sauvagine and other CRF-related peptides.

Caption: Alternative CRF receptor signaling pathways.

Conclusion

Sauvagine and its interactions with the CRF receptor system are of significant interest to researchers in various fields. This guide has provided a detailed overview of the receptor subtypes, quantitative binding data, experimental methodologies for determining ligand affinity, and the key signaling pathways involved. The provided information, tables, and diagrams serve as a valuable resource for scientists and professionals working to further elucidate the roles of these peptides and receptors in health and disease, and to guide the development of novel therapeutic agents targeting this system.

References

- 1. Sauvagine | C202H346N56O63S | CID 16132335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sauvagine: effects on thermoregulation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural and Functional Insights into CRF Peptides and Their Receptors | MDPI [mdpi.com]

- 4. PD-sauvagine: a novel sauvagine/corticotropin releasing factor analogue from the skin secretion of the Mexican giant leaf frog, Pachymedusa dacnicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distribution of corticotropin-releasing factor (CRF) receptor binding in the mouse brain using a new, high-affinity radioligand, [125 I]-PD-Sauvagine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Corticotropin-releasing factor receptors and stress-related alterations of gut motor function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptide ligand binding properties of the corticotropin-releasing factor (CRF) type 2 receptor: pharmacology of endogenously expressed receptors, G-protein-coupling sensitivity and determinants of CRF2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A sauvagine/corticotropin-releasing factor receptor expressed in heart and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]

- 13. Characterization of [125I]sauvagine binding to CRH2 receptors: membrane homogenate and autoradiographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 125I-Tyro-sauvagine: a novel high affinity radioligand for the pharmacological and biochemical study of human corticotropin-releasing factor 2 alpha receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Redirecting [linkinghub.elsevier.com]

- 18. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 19. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Roles of Sauvagine-Like Peptides in Mammals: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sauvagine, a peptide first isolated from the skin of the South American frog Phyllomedusa sauvagei, is the namesake for a family of related peptides in mammals known as urocortins (Ucns).[1][2][3] This family, which includes urocortin 1 (Ucn1), urocortin 2 (Ucn2), and urocortin 3 (Ucn3), are mammalian homologues of sauvagine and fish urotensin-I and are structurally related to corticotropin-releasing factor (CRF).[1][4][5] Urocortins are critical signaling molecules that exert a wide range of effects by binding to two types of G-protein coupled receptors: CRF receptor type 1 (CRFR1) and type 2 (CRFR2).[5][6] While sharing structural similarities with CRF, the urocortins have distinct tissue distributions and receptor affinities, allowing them to mediate unique physiological responses.[7] They are pivotal in regulating cardiovascular function, mediating stress-coping behaviors, modulating appetite and metabolism, and influencing the endocrine and immune systems.[5][6][7] This guide provides an in-depth examination of the endogenous roles of these peptides, detailing their signaling pathways, physiological functions, and the experimental methodologies used to elucidate their actions, with a focus on their therapeutic potential in conditions like congestive heart failure, hypertension, and stress-related disorders.[4][7]

The Urocortin/CRF Ligand-Receptor System

The biological actions of the CRF family of peptides, including urocortins, are mediated by CRFR1 and CRFR2.[8] These receptors have approximately 69% amino acid homology but differ significantly in their tissue distribution and ligand pharmacology, which dictates the physiological response.[8]

-

Urocortin 1 (Ucn1): A 40-amino acid peptide that binds with high affinity to both CRFR1 and CRFR2.[9][10] It is widely expressed in the central and peripheral nervous systems.[11]

-

Urocortin 2 (Ucn2; or Stresscopin-Related Peptide): A 38-amino acid peptide that is a selective agonist for CRFR2.[6][12][13] It is found in the central nervous system, including stress-related nuclei, and in peripheral tissues like the skin, skeletal muscle, and heart.[12][14][15]

-

Urocortin 3 (Ucn3; or Stresscopin): A 38-amino acid peptide that is also highly selective for CRFR2.[6][12] Its mRNA has been identified in the brain (hypothalamus, amygdala) and peripherally in tissues such as the small intestine and skin.[1]

The differential activation of these receptors is key to the peptides' functions. CRFR1 activation is primarily associated with the classic stress response, including ACTH release, while CRFR2 activation mediates stress-coping responses such as anxiolysis and cardioprotection.[4]

Data Presentation: Ligand-Receptor Selectivity

The selectivity of urocortins for the two CRF receptor subtypes is a cornerstone of their distinct biological functions. Ucn2 and Ucn3 are highly selective for CRFR2, whereas Ucn1 binds to both receptors with high affinity.

| Ligand | Target Receptor | Relative Affinity/Potency | Reference |

| Urocortin 1 (Ucn1) | CRFR1 | High Affinity | [10] |

| CRFR2 | High Affinity (higher than CRF) | [11] | |

| Urocortin 2 (Ucn2) | CRFR1 | Low Affinity (>1000-fold less effective than Ucn1) | [13] |

| CRFR2 | High Affinity (selective agonist) | [6][12][13] | |

| Urocortin 3 (Ucn3) | CRFR1 | Low Affinity | [6] |

| CRFR2 | High Affinity (selective agonist) | [1][6][12] | |

| CRF | CRFR1 | High Affinity | [10] |

| CRFR2 | Lower Affinity than CRFR1 | [10] |

Mandatory Visualization: Urocortin Signaling Pathway

References

- 1. pnas.org [pnas.org]

- 2. Sauvagine, a new polypeptide from Phyllomedusa sauvagei skin. Occurrence in various Phyllomedusa species and pharmacological actions on rat blood pressure and diuresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sauvagine: effects on thermoregulation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Distribution of Urocortins and Corticotropin-Releasing Factor Receptors in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urocortins in the mammalian endocrine system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of urocortins in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physiology, pharmacology, and therapeutic relevance of urocortins in mammals: ancient CRF paralogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation and Roles of Urocortins in the Vascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Localization and physiological roles of urocortin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A triple urocortin knockout mouse model reveals an essential role for urocortins in stress recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Urocortin - Wikipedia [en.wikipedia.org]

- 12. pnas.org [pnas.org]

- 13. Urocortin II: A member of the corticotropin-releasing factor (CRF) neuropeptide family that is selectively bound by type 2 CRF receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Distribution of urocortin 2 in various tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Posttranslational Processing of Human and Mouse Urocortin 2: Characterization and Bioactivity of Gene Products - PMC [pmc.ncbi.nlm.nih.gov]

Distribution of Sauvagine Receptors (CRF₂) in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The corticotropin-releasing factor (CRF) system is a critical mediator of endocrine, autonomic, and behavioral responses to stress. This system comprises four known ligands in mammals—CRF, Urocortin 1 (Ucn1), Urocortin 2 (Ucn2), and Urocortin 3 (Ucn3)—and two primary G-protein coupled receptors: the CRF type 1 (CRF₁) and CRF type 2 (CRF₂) receptors.[1][2] Sauvagine, a peptide originally isolated from the skin of the frog Pachymedusa dacnicolor, is a potent agonist for both receptor subtypes, exhibiting a particularly high affinity for the CRF₂ receptor.[3][4][5] In the context of the central nervous system (CNS), "Sauvagine receptors" are functionally synonymous with CRF₂ receptors, which are the primary targets for the endogenous ligands Ucn2 and Ucn3.[3][6]

While the CRF₁ receptor has a broad distribution throughout the brain, the CRF₂ receptor shows a more discrete and specific localization, suggesting distinct functional roles.[7][8] Understanding the precise distribution of CRF₂ receptors is paramount for elucidating their role in physiological processes such as anxiety, appetite, and stress-coping behaviors, and for the development of targeted therapeutics. This guide provides a comprehensive overview of the anatomical distribution of CRF₂ receptors in the CNS, details the experimental protocols used for their characterization, and illustrates the associated signaling pathways.

CRF Ligands and Receptor Selectivity

The functional effects of the CRF system are determined by the specific interactions between its ligands and receptors. Ucn2 and Ucn3 are highly selective endogenous ligands for the CRF₂ receptor, whereas CRF shows a preference for the CRF₁ receptor. Ucn1 binds with high affinity to both receptor subtypes.[6][8] This pharmacological distinction is crucial for interpreting the physiological roles mediated by CRF₂ receptor activation.

Caption: Ligand-receptor selectivity within the Corticotropin-Releasing Factor (CRF) system.

Quantitative Distribution of CRF₂ Receptors in the Rat Brain